![molecular formula C7H3ClFNO3 B180649 3-Fluoro-4-nitrobenzoyl chloride CAS No. 157665-51-5](/img/structure/B180649.png)
3-Fluoro-4-nitrobenzoyl chloride
Overview
Description
3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is also known by the synonyms 4-(Chlorocarbonyl)-2-fluoronitrobenzene and 4-(Chloroformyl)-2-fluoronitrobenzene .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzoyl chloride is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 291.8±20.0 °C at 760 mmHg, and a flash point of 130.3±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Solvolysis of Benzyl and Benzoyl Halides : A study on the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including derivatives like 3-Fluoro-4-nitrobenzoyl chloride, found that the ortho-nitro group acts as an intramolecular nucleophilic assistant in the solvolytic reaction. This research provides insights into the reactivity and mechanism of such compounds in different solvents (Park et al., 2019).
Solid-Phase Synthesis of Heterocycles : The reaction of various carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, was studied for the synthesis of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles. This research demonstrates the utility of 3-Fluoro-4-nitrobenzoyl chloride in solid-phase organic synthesis (Stephensen & Zaragoza, 1999).
Synthesis of Sulfonamides and Carbamates : A study on the synthesis of sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, found potential antimicrobial activity in the synthesized compounds. This indicates the potential application of 3-Fluoro-4-nitrobenzoyl chloride in the synthesis of biologically active molecules (Janakiramudu et al., 2017).
LC–MS Detection of Estrogens : A study on improving the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS) used derivatization techniques, including the use of 4-nitrobenzoyl chloride, indicating the potential application of 3-Fluoro-4-nitrobenzoyl chloride in analytical chemistry (Higashi et al., 2006).
HPLC of Amino Acids : The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for the high-performance liquid chromatography (HPLC) of amino acids suggests a potential application for 3-Fluoro-4-nitrobenzoyl chloride in bioanalytical methods (Watanabe & Imai, 1981).
Safety and Hazards
3-Fluoro-4-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .
Future Directions
While specific future directions for 3-Fluoro-4-nitrobenzoyl chloride are not mentioned in the search results, it is noted that 4-Nitrobenzoyl chloride, a related compound, has been used in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, and for the derivatization of Adiol, an endogenous proliferation agent of prostate cancer .
Relevant Papers The search results did not provide specific papers related to 3-Fluoro-4-nitrobenzoyl chloride .
Mechanism of Action
Target of Action
3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 Similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of biochemicals .
Mode of Action
It’s known that benzoyl chlorides are reactive and can undergo various chemical reactions, including nucleophilic substitution . The nitro and fluoro groups on the benzene ring can influence the reactivity of the compound.
Biochemical Pathways
Benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Benzoyl chlorides are generally reactive and can participate in a variety of chemical reactions, potentially leading to various downstream effects .
properties
IUPAC Name |
3-fluoro-4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLESDGWVDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379155 | |
Record name | 3-fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzoyl chloride | |
CAS RN |
157665-51-5 | |
Record name | 3-fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.